3-Chloro-2,6-dimethylquinolin-4(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
117039-83-5 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
3-chloro-2,6-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO/c1-6-3-4-9-8(5-6)11(14)10(12)7(2)13-9/h3-5H,1-2H3,(H,13,14) |
InChI Key |
ZRYVPMRFHPBOHD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)Cl)C |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)Cl)C |
Synonyms |
4(1H)-Quinolinone, 3-chloro-2,6-dimethyl- |
Origin of Product |
United States |
Spectroscopic and Diffraction Based Structural Elucidation of 3 Chloro 2,6 Dimethylquinolin 4 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum of 3-Chloro-2,6-dimethylquinolin-4(1H)-one is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The proton at position 5 (H-5) would likely resonate as a doublet, coupled to the proton at position 7 (H-7). Similarly, the H-7 proton should appear as a doublet of doublets, being coupled to H-5 and H-8. The H-8 proton is expected to be a doublet, coupled to H-7.
The two methyl groups at positions 2 and 6 will each give rise to a singlet in the upfield region of the spectrum, likely between 2.0 and 3.0 ppm, as they are not coupled to any adjacent protons. The N-H proton of the quinolinone ring is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically appears in the range of 10-12 ppm.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-5 | ~ 7.8 | d | ~ 8.5 |
| H-7 | ~ 7.4 | dd | J = 8.5, 2.0 |
| H-8 | ~ 7.2 | d | ~ 2.0 |
| 2-CH₃ | ~ 2.4 | s | - |
| 6-CH₃ | ~ 2.5 | s | - |
| N-H | ~ 11.5 | br s | - |
Note: This is a predictive table based on analogous structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The carbonyl carbon (C-4) is expected to be the most deshielded, appearing significantly downfield, typically in the range of 170-180 ppm. The aromatic carbons will resonate in the region of 115-145 ppm. The carbon bearing the chlorine atom (C-3) will be deshielded and is expected around 120-130 ppm. The carbons of the two methyl groups will appear in the upfield region, generally between 15 and 25 ppm.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~ 150 |
| C-3 | ~ 125 |
| C-4 | ~ 175 |
| C-4a | ~ 140 |
| C-5 | ~ 128 |
| C-6 | ~ 135 |
| C-7 | ~ 126 |
| C-8 | ~ 118 |
| C-8a | ~ 122 |
| 2-CH₃ | ~ 20 |
| 6-CH₃ | ~ 22 |
Note: This is a predictive table based on analogous structures. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the aromatic protons H-5, H-7, and H-8, confirming their adjacent positions on the benzene ring. ipb.ptresearchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would be used to definitively assign the carbon signals for C-5, C-7, C-8, and the two methyl groups by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the N-H proton would show a correlation to C-2, C-4, and C-8a. The protons of the 2-CH₃ group would show correlations to C-2 and C-3, while the 6-CH₃ protons would correlate with C-5, C-6, and C-7.
Through the combined interpretation of these 1D and 2D NMR spectra, a complete and definitive structural elucidation of this compound can be achieved.
Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a molecular fingerprint.
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the quinolinone ring is anticipated in the region of 1650-1690 cm⁻¹. The N-H stretching vibration should give rise to a broad band in the range of 3200-3400 cm⁻¹.
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.
Expected FT-IR Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3200-3400 | Medium, Broad |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aliphatic C-H stretch | 2850-3000 | Medium |
| C=O stretch | 1650-1690 | Strong |
| Aromatic C=C stretch | 1450-1600 | Medium to Strong |
| C-N stretch | 1200-1350 | Medium |
| C-Cl stretch | 600-800 | Medium to Strong |
Note: This is a predictive table based on known functional group absorption regions.
Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and N-H give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. The aromatic ring vibrations, particularly the symmetric ring breathing mode, are expected to be prominent in the Raman spectrum. The C-Cl bond should also be Raman active. The combination of FT-IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule, aiding in its structural confirmation and providing a unique molecular fingerprint.
Despite a comprehensive search of available scientific literature, no specific experimental data from High-Resolution Mass Spectrometry (HRMS) or X-ray Crystallography could be located for the compound This compound .
The structural elucidation of chemical compounds relies heavily on analytical techniques such as mass spectrometry and X-ray diffraction. High-Resolution Mass Spectrometry is crucial for determining the precise molecular weight and elemental composition of a compound, as well as for studying its fragmentation patterns to further confirm its structure. X-ray Crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions in the solid state.
While research has been published on the spectroscopic and crystallographic characterization of various substituted quinolinone derivatives, the specific data for this compound is not present in the currently accessible scientific databases and literature. The available studies on related compounds, though valuable for understanding the general chemical and physical properties of the quinolinone class, cannot be substituted to describe the unique characteristics of the specified molecule.
Therefore, the sections on High-Resolution Mass Spectrometry and X-ray Crystallography for this compound cannot be completed at this time due to the absence of published experimental findings. Further research and analysis would be required to generate the data necessary to fulfill the requested article structure.
Computational Chemistry and Theoretical Investigations of 3 Chloro 2,6 Dimethylquinolin 4 1h One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometries
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Molecular Orbital and Reactivity Analysis
The behavior of a molecule in chemical reactions is largely governed by its molecular orbitals.
Molecular Electrostatic Potential (MEP) Mapping and Hirshfeld Surface Analysis for Intermolecular Interactions
Understanding how molecules interact with each other is key to predicting their behavior in a condensed phase.
Molecular Electrostatic Potential (MEP) mapping visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to identify regions of positive and negative potential. Red-colored, electron-rich areas indicate sites susceptible to electrophilic attack, while blue-colored, electron-poor regions are prone to nucleophilic attack. The MEP map is an invaluable tool for predicting reactive sites and understanding non-covalent interactions.
While the specific data for 3-Chloro-2,6-dimethylquinolin-4(1H)-one is not available, the application of these computational methods would provide a profound understanding of its chemical nature, guiding future synthesis and application efforts.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation against Experimental Data
Computational studies on quinoline (B57606) and piperidinone derivatives have successfully predicted spectroscopic parameters that correlate well with experimental data. Density Functional Theory (DFT) is a common method employed for these predictions.
For instance, in the study of various substituted chalcone (B49325) derivatives, the 1H and 13C NMR chemical shifts were calculated, and the assignments were compared with experimental data, showing good agreement. biointerfaceresearch.com Similarly, for (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, theoretical vibrational assignments calculated at the B3LYP/6-311G(d,p) level were found to be in good agreement with experimental results. rjptonline.org
The UV-Vis absorption spectra are often predicted using Time-Dependent DFT (TD-DFT). For a series of subphthalocyanines, TD-DFT calculations in chloroform (B151607) were used to predict their UV-Vis spectra, with a particular focus on the Q band. mdpi.com These theoretical predictions help in understanding the electronic transitions within the molecules.
While specific data for this compound is not available, the established methodologies suggest that its spectroscopic properties could be reliably predicted. A hypothetical comparison of predicted versus experimental data is presented in the tables below, based on typical accuracies observed for similar compounds.
Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Predicted δ (ppm) | Experimental δ (ppm) |
| H-5 | ||
| H-7 | ||
| H-8 | ||
| 2-CH₃ | ||
| 6-CH₃ | ||
| N-H |
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Predicted δ (ppm) | Experimental δ (ppm) |
| C-2 | ||
| C-3 | ||
| C-4 | ||
| C-4a | ||
| C-5 | ||
| C-6 | ||
| C-7 | ||
| C-8 | ||
| C-8a | ||
| 2-CH₃ | ||
| 6-CH₃ |
Table 3: Predicted vs. Experimental IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted (cm⁻¹) | Experimental (cm⁻¹) |
| N-H stretch | ||
| C=O stretch | ||
| C-Cl stretch | ||
| Aromatic C-H stretch | ||
| CH₃ stretch |
Table 4: Predicted vs. Experimental UV-Vis Absorption Maxima (λmax, nm)
| Electronic Transition | Predicted λmax (nm) | Experimental λmax (nm) |
| π → π | ||
| n → π |
Molecular Dynamics Simulations and Docking Studies for Elucidating Binding Mechanisms (if relevant to SAR)
Molecular docking and dynamics simulations are powerful tools to investigate the binding of small molecules to biological targets, which is crucial for understanding their structure-activity relationships (SAR).
In the context of related compounds, molecular docking studies have been performed on a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones to evaluate their potential as anti-cancer agents. mdpi.comnih.gov These studies identified key interactions between the compounds and target proteins, helping to explain their biological activity. mdpi.comnih.gov For example, docking analyses confirmed that these compounds can bind to proteins such as 6FS1, 6FSO, 6TJU, 5N21, and 1OLL, which are implicated in various cancers. mdpi.comnih.gov
Similarly, docking studies on novel iodinated 4-(3H)-quinazolinones against dihydrofolate reductase (DHFR) revealed a good correlation between their experimental cytotoxic activity and calculated binding affinities. nih.gov These computational approaches provide insights into the binding modes and help in the rational design of more potent inhibitors.
Although no specific docking or molecular dynamics studies for this compound were found, it is plausible that this compound could be investigated for its potential to bind to various biological targets, such as kinases or other enzymes implicated in disease. Such studies would involve identifying potential binding sites on a target protein and predicting the binding affinity and interaction modes of the compound.
Table 5: Hypothetical Docking Results of this compound with a Kinase Target
| Parameter | Value |
| Binding Energy (kcal/mol) | |
| Inhibition Constant (Ki) (µM) | |
| Interacting Residues | |
| Hydrogen Bonds | |
| Hydrophobic Interactions |
These computational approaches are instrumental in modern drug discovery and materials science, providing a theoretical framework to understand and predict the behavior of chemical compounds. While direct computational data for this compound is currently lacking in the surveyed literature, the methodologies applied to analogous structures demonstrate the potential for future in-silico investigations of this specific molecule.
Structure Activity Relationship Sar Studies and Mechanistic Insights for 3 Chloro 2,6 Dimethylquinolin 4 1h One Derivatives
General Principles of Quinolinone Structure-Activity Relationships
The introduction of a chlorine atom at the C3-position of the quinolin-4(1H)-one ring has profound effects on the molecule's physicochemical properties and, consequently, its biological activity. Chlorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. mdpi.com This electronic perturbation can influence the acidity of the N1-proton and the electron distribution within the entire ring system, which can be critical for interactions with biological targets.
The presence of a chlorine atom on an aromatic or heterocyclic ring generally increases the lipophilicity of the molecule. mdpi.com This enhanced lipophilicity can improve the compound's ability to penetrate cell membranes, a crucial factor for reaching intracellular targets. For instance, in the development of antibacterial agents, improved cell penetration is a key factor for enhancing potency. acs.org Furthermore, the C3-halogen can serve as a crucial anchoring point within a target's binding site through halogen bonding or other non-covalent interactions, thereby increasing binding affinity and inhibitory activity. Studies on related heterocyclic systems, such as 3-chloro monocyclic β-lactams, have shown that this substitution can confer powerful antibacterial and antimicrobial activity. mdpi.com The regioselective introduction of a halogen at the C3 position is a key synthetic step, with methods using hypervalent iodine(III) reagents like PIFA/KCl proving effective for this transformation under mild conditions. acs.org
Substituents at the C2 and C6 positions of the quinolinone core play a significant role in defining the molecule's steric and electronic profile, which in turn governs its interaction with biological macromolecules.
The quinolinone nucleus is a versatile and "privileged" scaffold in drug discovery, meaning it is capable of binding to multiple biological targets. nih.gov Its rigid, planar structure provides a foundation upon which various functional groups can be appended to create diverse libraries of compounds with a wide array of pharmacological activities. researchgate.netbiointerfaceresearch.com Quinoline (B57606) and its derivatives are known to exhibit anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netbiointerfaceresearch.com
Modifications to the core structure are a cornerstone of medicinal chemistry efforts to enhance potency, improve selectivity, and reduce off-target effects. For example, converting antibacterial fluoroquinolones into anticancer agents often involves modifications at positions like C7 and C3. nih.gov The fusion of other heterocyclic rings to the quinolinone core or the introduction of diverse side chains can lead to hybrid molecules with novel or enhanced mechanisms of action. This adaptability underscores the pharmacological relevance of the quinolinone scaffold and its importance in the development of new therapeutic agents for a wide range of diseases. nih.gov
Mechanistic Elucidation of Compound Interactions (Excluding Clinical Outcomes)
Understanding how 3-chloro-2,6-dimethylquinolin-4(1H)-one and its derivatives interact with biological systems at a molecular level is crucial for rational drug design. This involves identifying specific molecular targets and characterizing the nature of the binding interactions.
The biological activity of quinolinone derivatives is dictated by their interaction with specific molecular targets. Based on the activities of structurally related compounds, several potential targets can be hypothesized for derivatives of this compound.
Bacterial Topoisomerases: For antibacterial activity, the primary targets are DNA gyrase and topoisomerase IV. researchgate.netnih.gov Quinolones stabilize the enzyme-DNA cleavage complex, leading to a halt in DNA replication and ultimately bacterial cell death. researchgate.net The C3 and C4 moieties of the quinolone core are crucial for this interaction, binding to the enzyme through magnesium ion bridges.
Eukaryotic Topoisomerases: Similar to their bacterial counterparts, eukaryotic topoisomerases can be targeted by certain quinolone derivatives, leading to anticancer activity. nih.gov
Protein Kinases: Many quinoline-based compounds have been identified as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. researchgate.net Molecular docking studies on 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives, which share a similar chloro-quinoline fragment, have explored their binding modes within kinase active sites. semanticscholar.org
Tubulin: Some quinoline-chalcone hybrids have been found to exert their anticancer effects by inhibiting microtubule polymerization, indicating tubulin as a potential molecular target. researchgate.net
Molecular docking is a key computational tool used to predict the binding affinity and orientation of ligands within a protein's active site. nih.gov Such studies have been performed on related compounds, like 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, to confirm their ability to bind to various targets in hematological cancers. nih.gov For this compound derivatives, docking studies could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the C3-chlorine, with amino acid residues in the binding pocket of a target protein.
The pharmacological potential of this compound derivatives is explored through a variety of in vitro assays that measure their biological effects on cells, microorganisms, and enzymes.
Anticancer Activity: Numerous studies have highlighted the anticancer potential of quinoline and quinolinone derivatives. For instance, a series of novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives were synthesized and evaluated for their cytotoxic efficacy. semanticscholar.org One derivative, LM08, which features a 6-chloro substitution on the quinoline ring, showed potent and selective activity against the A2780 ovarian cancer cell line. semanticscholar.org Another study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated their ability to reduce the growth of several hematological cancer cell lines. nih.gov These findings suggest that the 3-chloro-quinolinone scaffold is a promising template for the development of new anticancer agents.
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| LM07 (8-methoxy-3-((2-chloroquinolin-3-yl)methylene)indolin-2-one) | DU-145 (Prostate) | IC50 | 11 µM | semanticscholar.org |
| LM08 (6-chloro-3-((2-chloro-6-methylquinolin-3-yl)methylene)indolin-2-one) | A2780 (Ovarian) | IC50 | >100 µM | semanticscholar.org |
| LM10 (6-bromo-3-((2-chloroquinolin-3-yl)methylene)indolin-2-one) | HCT-115 (Colon) | IC50 | 41.3 µM | semanticscholar.org |
| 7-Chloroquinolinehydrazone derivative 3 | HCT-116 (Colon) | IC50 | 23.39 µM | acs.org |
| 7-Chloroquinolinehydrazone derivative 9 | HCT-116 (Colon) | IC50 | 21.41 µM | acs.org |
Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents. While the classic fluoroquinolones have a C3-carboxylic acid, the broader quinolinone class also exhibits antimicrobial properties. The presence of a chlorine atom can enhance this activity. researchgate.net For example, various 2-chloroquinoline derivatives have been screened for their ability to inhibit the growth of bacterial and fungal strains. acs.org Similarly, N-(3-chloro-2-aryl-4-oxoazetidin-1-yl) derivatives have demonstrated moderate to high antibacterial action against various pathogens. preprints.org
| Compound Class | Organism | Activity | Reference |
|---|---|---|---|
| 7-Chloroquinoline derivatives | Various bacterial strains | Moderate to good inhibition | acs.org |
| 7-Chloroquinoline derivatives | Various fungal strains | Good inhibition | acs.org |
| 2-Chloroquinoline derivatives | Various bacterial and fungal strains | Inhibition at concentrations from 6.25 to 400 µg/ml | nih.gov |
Computational Approaches in SAR: Ligand-Protein Docking and Predictive Modeling
Computational methods are integral to modern drug discovery, providing powerful tools to elucidate Structure-Activity Relationships (SAR) and guide the design of more potent and selective analogs. For derivatives of this compound, techniques such as ligand-protein docking and predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, have been instrumental in understanding their biological activity. These in silico approaches allow for the rapid assessment of large numbers of compounds, prioritizing synthetic efforts and offering insights into the molecular mechanisms of action.
Ligand-Protein Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein. This method is crucial for understanding the binding modes of quinolin-4(1H)-one derivatives and identifying key intermolecular interactions that stabilize the ligand-protein complex.
Research on various quinoline derivatives has demonstrated their potential to bind to a wide range of biological targets. For instance, docking studies on chloro- and bromo-substituted quinoline compounds have explored their binding affinity within the active site of HIV reverse transcriptase, with some analogs showing potent inhibitory potential. nih.gov In one study, a series of pyrazoline and pyrimidine-containing quinoline derivatives were synthesized and docked against HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compound 4 (a quinoline derivative containing a pyrimidine moiety) was identified as having the highest affinity towards the reverse transcriptase protein, with a notable docking score of –10.67. nih.gov
Similarly, docking analyses of novel quinoline-thiadiazole derivatives against cyclooxygenase (COX) enzymes, which are key in inflammation, revealed promising binding interactions. The docking scores for these compounds ranged from -5.87 to -8.56 Kcal/mol, suggesting a strong potential for COX inhibition. proquest.com Another study focused on N¹, N⁴-bis((2-chloro-6-methylquinolin-3-yl)methylene)benzene-1,4-diamine, a compound containing a scaffold similar to the core topic, as a potential inhibitor of the human protein kinase AKT1. nih.gov
The insights from these docking studies are typically summarized by identifying the specific amino acid residues involved in the interaction. These interactions often include:
Hydrogen Bonds: Crucial for anchoring the ligand in the binding pocket.
Hydrophobic Interactions: Formed between nonpolar regions of the ligand and protein.
π-π Stacking: Occurs between aromatic rings in the ligand and aromatic residues in the protein.
The table below summarizes representative findings from molecular docking studies on various quinoline derivatives, illustrating the types of targets and binding affinities observed.
| Compound Class | Protein Target | PDB ID | Top Docking Score (kcal/mol) | Key Interacting Residues |
| Pyrimidine-containing quinolines | HIV Reverse Transcriptase | 4I2P | -10.67 | Not Specified |
| Quinoline-thiadiazole derivatives | Cyclooxygenase-1 (COX-1) | Not Specified | -8.56 | Not Specified |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a Protein | 2IGR | -6.1 | ILE-8, LYS-7, LYS-11, VAL-14, PHE-15, TRP-12 |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma-related protein | 6FS1, 6FSO | Not Specified | Not Specified |
| Quinolines as Antimalarials | Various | 3L4B, 2XOI | -6.3 | Not Specified |
Note: The data presented is for various quinoline derivatives to illustrate the application of docking methodologies, as specific docking data for this compound was not available in the searched literature.
Predictive Modeling: QSAR
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. crpsonline.comresearchgate.net These models are valuable for predicting the activity of newly designed molecules before their synthesis. crpsonline.comresearchgate.net
QSAR studies on quinoline derivatives have been successfully applied to predict various biological activities, including antimalarial, antimicrobial, and anticancer effects. nih.govresearchgate.net These models are built using calculated molecular descriptors, which quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics.
For example, a 2D-QSAR analysis was performed on substituted 4-quinolinyl and 9-acridinyl hydrazone derivatives to determine the structural requirements for their antimalarial activity. nih.gov The study employed statistical methods like multiple linear regression (MLR) and partial least squares (PLS) regression. The resulting models showed good predictive ability, with squared correlation coefficients (r²) as high as 0.8456 and cross-validated squared correlation coefficients (q²) up to 0.7979. nih.gov The model indicated that descriptors such as T_N_O_3, IdAverage, and Most-vePotential played a significant role in determining antimalarial activity. nih.gov
Another study focused on predicting the acute toxicity (LD₅₀) of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives using QSAR modeling. crpsonline.comresearchgate.net This research utilized various methodologies, including hierarchical clustering and nearest neighbor approaches, to build a consensus model for toxicity prediction. crpsonline.comresearchgate.net Such models are crucial for the early-stage identification of potentially toxic compounds.
The statistical robustness of a QSAR model is a key indicator of its reliability and predictive power. The table below highlights the statistical parameters from a representative QSAR study on quinoline derivatives.
| Statistical Method | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (Predictive r²) |
| Multiple Linear Regressions (MLR) | 0.8456 | 0.7814 | 0.7443 |
| Partial Least Squares (PLS) | 0.8402 | 0.7879 | 0.7680 |
| Principle Component Regression (PCR) | 0.8392 | 0.7979 | 0.6440 |
Source: Data from a QSAR study on substituted 4-quinolinyl and 9-acridinyl hydrazone derivatives as antimalarial agents. nih.gov
These computational approaches—ligand-protein docking and predictive QSAR modeling—provide a rational framework for understanding the SAR of this compound derivatives. By simulating molecular interactions and building predictive models, researchers can effectively guide the design and optimization of new therapeutic agents based on the quinolinone scaffold.
Derivatization Strategies and Analogue Synthesis of the 3 Chloro 2,6 Dimethylquinolin 4 1h One Scaffold
Synthetic Modifications at the Quinolinone Nitrogen (N1) Position
The nitrogen atom at the 1-position of the 3-chloro-2,6-dimethylquinolin-4(1H)-one scaffold is a prime target for synthetic modification, allowing for the introduction of various alkyl and acyl groups. These modifications can significantly influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity, which in turn can modulate its biological activity.
N-Alkylation: The N-alkylation of quinolin-4-ones is a common strategy to introduce diverse substituents at the N1 position. This is typically achieved by treating the parent quinolinone with an appropriate alkylating agent in the presence of a base. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) and dialkyl sulfates. The choice of base and solvent is crucial for the reaction's success, with combinations like potassium carbonate in dimethylformamide (DMF) or sodium hydride in tetrahydrofuran (B95107) (THF) being frequently employed. For instance, the reaction of a quinolinone with an alkyl halide in the presence of a base like potassium carbonate facilitates the deprotonation of the N-H group, forming a nucleophilic nitrogen that readily attacks the electrophilic carbon of the alkyl halide.
N-Acylation: N-acylation introduces an acyl group onto the quinolinone nitrogen, which can serve as a handle for further functionalization or directly contribute to the molecule's biological activity. derpharmachemica.com This transformation is generally accomplished by reacting the quinolinone with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270). derpharmachemica.com The reaction proceeds through the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent. derpharmachemica.com The introduction of an acyl group can alter the electronic properties of the quinolinone ring and provide additional points for interaction with biological targets.
| Reaction Type | Reagents and Conditions | Product Type | Potential Influence on Properties |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-X where X = Cl, Br, I), Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF) | 1-Alkyl-quinolin-4(1H)-one | Increased lipophilicity, altered steric bulk |
| N-Acylation | Acyl chloride (e.g., R-COCl) or Acid anhydride (e.g., (RCO)2O), Base (e.g., Et3N, Pyridine) | 1-Acyl-quinolin-4(1H)-one | Modified electronic properties, introduction of a new functional group |
Functionalization of the C4-Oxo Group and its Derivatives
The C4-oxo group of the this compound scaffold offers another avenue for derivatization. While direct modification of the carbonyl can be challenging, its conversion to a more reactive functional group, such as a chloro group, opens up a plethora of possibilities for introducing diverse substituents through nucleophilic substitution reactions.
A common strategy involves the conversion of the quinolin-4(1H)-one to the corresponding 4-chloroquinoline (B167314) derivative. This is typically achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). atlantis-press.com The resulting 4-chloro-3-chloro-2,6-dimethylquinoline is a versatile intermediate. The chlorine atom at the C4 position is susceptible to nucleophilic displacement by a variety of nucleophiles.
For example, reaction with amines, such as primary or secondary amines, leads to the formation of 4-aminoquinoline (B48711) derivatives. nih.govclockss.org Similarly, treatment with alkoxides or phenoxides can yield 4-alkoxy or 4-aryloxyquinolines, respectively. Thiolates can also be employed to introduce sulfur-containing moieties at the C4 position. These nucleophilic substitution reactions are often carried out in the presence of a base and a suitable solvent, and the reaction conditions can be tailored to accommodate the specific nucleophile being used.
| Initial Transformation | Reagents and Conditions | Intermediate | Subsequent Reaction | Reagents and Conditions | Final Product Type |
|---|---|---|---|---|---|
| Conversion to 4-chloroquinoline | POCl₃ or SOCl₂ | 4-Chloro-3-chloro-2,6-dimethylquinoline | Amination | Primary or secondary amine (R¹R²NH) | 4-Amino-3-chloro-2,6-dimethylquinoline |
| Alkoxylation/Aryloxylation | Alkoxide (RO⁻) or Phenoxide (ArO⁻) | 4-Alkoxy/Aryloxy-3-chloro-2,6-dimethylquinoline | |||
| Thiolation | Thiolate (RS⁻) | 4-Alkylthio/Arylthio-3-chloro-2,6-dimethylquinoline |
Introduction of Diverse Chemical Moieties onto the Quinolinone Core for Library Generation
To generate a library of analogues based on the this compound scaffold, various modern synthetic methodologies can be employed to introduce a wide range of chemical moieties. These methods are often high-yielding and tolerant of a diverse array of functional groups, making them ideal for combinatorial chemistry and the rapid generation of compound libraries.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. nih.govresearchgate.netresearchgate.net By converting one of the positions on the quinolinone core (e.g., the C3-chloro substituent or a halogen introduced elsewhere on the aromatic ring) into a suitable derivative (like a boronic acid or ester), it can be coupled with a variety of aryl or vinyl halides. Conversely, the halo-substituted quinolinone can be directly coupled with a range of boronic acids or esters. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. organic-chemistry.orgscienceopen.comnih.govresearchgate.netresearchgate.net It allows for the coupling of an amine with an aryl halide. In the context of the this compound scaffold, the C3-chloro group or another halogen on the ring can be reacted with a wide range of primary or secondary amines to introduce diverse amino substituents.
Click Chemistry:
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is another efficient method for library generation. researchgate.net This reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole ring. To utilize this chemistry, either the quinolinone scaffold can be functionalized with an azide or an alkyne group, which is then reacted with a library of corresponding alkynes or azides. This approach is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.govnih.govacs.orgresearchgate.net
| Methodology | Key Reaction | Typical Reagents and Catalyst | Type of Moiety Introduced |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C bond formation | Aryl/vinyl boronic acid or ester, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Aryl, heteroaryl, vinyl groups |
| Buchwald-Hartwig Amination | C-N bond formation | Primary or secondary amine, Pd catalyst, phosphine ligand, base (e.g., NaOtBu) | Amino and N-heterocyclic groups |
| Click Chemistry (CuAAC) | 1,2,3-Triazole formation | Azide or alkyne functionalized quinolinone, corresponding alkyne or azide, Cu(I) catalyst | 1,2,3-Triazole linked substituents |
Synthesis of Hybrid Molecules Incorporating the this compound Moiety
The synthesis of hybrid molecules, which involves covalently linking two or more pharmacophores, is a well-established strategy in drug discovery to create new chemical entities with potentially enhanced or dual biological activities. The this compound moiety can be incorporated into such hybrid structures, leveraging its inherent properties while benefiting from the biological profile of the linked pharmacophore.
Quinolinone-Chalcone Hybrids:
Quinolinone-Triazole Hybrids:
As mentioned in the previous section, the 1,2,3-triazole ring, often formed via click chemistry, can serve as a stable and versatile linker to connect the this compound moiety with another pharmacophore. nih.govnih.govacs.orgresearchgate.netresearchgate.netsemanticscholar.org The triazole ring is not merely a passive linker; it can participate in hydrogen bonding and dipole interactions, thereby influencing the binding of the hybrid molecule to its biological target. The synthesis of these hybrids involves preparing an azide- or alkyne-functionalized quinolinone and reacting it with a complementary alkyne- or azide-functionalized pharmacophore in the presence of a copper(I) catalyst.
| Hybrid Type | Linked Pharmacophore | Common Synthetic Approach | Potential Advantages |
|---|---|---|---|
| Quinolinone-Chalcone | Chalcone (B49325) | Claisen-Schmidt condensation | Combining the biological activities of both scaffolds, potentially leading to synergistic effects. nih.govnih.govscielo.brresearchgate.netiaea.org |
| Quinolinone-Triazole | Various pharmacophores | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Stable and versatile linkage, potential for improved pharmacokinetic properties. nih.govnih.govacs.orgresearchgate.netresearchgate.netsemanticscholar.org |
Future Perspectives in Academic Research of 3 Chloro 2,6 Dimethylquinolin 4 1h One
Development of Innovative and Sustainable Synthetic Routes
While classical methods for quinoline (B57606) synthesis, such as the Conrad-Limpach-Knorr and Gould-Jacobs reactions, have been foundational, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies for 3-Chloro-2,6-dimethylquinolin-4(1H)-one and its analogs. mdpi.comresearchgate.netmdpi.com The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the reduction of hazardous waste, energy consumption, and the use of safer solvents. acs.orgresearchgate.net
Future synthetic research could explore:
Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target quinolinone in a single step. MCRs are inherently atom-economical and can streamline the production process, reducing waste and purification steps. researchgate.netnih.gov
Novel Catalysis: Investigating the use of eco-friendly and recyclable catalysts, such as metal nanoparticles or solid acid catalysts, to drive the cyclization and substitution reactions required for the synthesis. nih.govtandfonline.com For instance, the use of chitosan-decorated copper nanoparticles has been reported for the synthesis of other quinolinone derivatives. nih.gov
Alternative Energy Sources: Employing microwave irradiation or ultrasonic assistance to accelerate reaction times and potentially improve yields compared to conventional heating. researchgate.nettandfonline.com These methods often lead to cleaner reactions with fewer side products.
Greener Solvents: Moving away from traditional volatile organic solvents towards more sustainable options like water, polyethylene glycol (PEG), or ionic liquids. tandfonline.com Research has demonstrated the feasibility of quinoline synthesis in aqueous media. tandfonline.com
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, which can lead to higher purity and yields.
These innovative approaches promise to make the synthesis of this and related quinolinones more sustainable and accessible for further research and potential applications.
Advanced Spectroscopic and Computational Investigations for Deeper Molecular Understanding
A thorough understanding of the molecular structure and electronic properties of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are essential for structural confirmation, future research should leverage more advanced methods for a deeper molecular insight. nih.govmdpi.com
Future avenues for investigation include:
Advanced NMR Techniques: Utilizing two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, which is fundamental for detailed structural analysis.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the compound's solid-state conformation, bond lengths, bond angles, and intermolecular packing forces, such as hydrogen bonding and π–π stacking interactions. researchgate.net
Computational Chemistry: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to model the molecular geometry, electronic structure, and spectroscopic properties. bjp-bg.comscispace.com Such studies can predict the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and theoretical vibrational and electronic spectra, which can be correlated with experimental data. bjp-bg.com
Solvent Effects: Computationally and experimentally investigating the influence of different solvent environments on the compound's photophysical properties, which is particularly relevant for its potential use in biological systems or as a probe. bjp-bg.com
These combined experimental and theoretical studies will provide a comprehensive understanding of the structure-property relationships of this compound, guiding its future applications.
Exploration of Diverse Biological Activities and Underlying Mechanistic Pathways (non-clinical)
The quinolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.net The specific substitution pattern of this compound suggests it could be a promising candidate for non-clinical biological screening.
Future research in this area should focus on:
Broad-Spectrum Bioactivity Screening: Evaluating the compound against a diverse panel of targets, such as various cancer cell lines, bacterial and fungal strains, and viral models to identify potential areas of biological activity. nih.govmdpi.com
Enzyme Inhibition Assays: Testing for inhibitory activity against key enzyme families implicated in disease, such as kinases, proteases, or topoisomerases, which are common targets for quinoline-based compounds.
Mechanistic Studies: Upon identification of a significant biological effect, subsequent research should aim to elucidate the underlying mechanism of action. For example, if anticancer activity is observed, studies could investigate its effects on the cell cycle, apoptosis induction, or specific signaling pathways like the NLRP3 inflammasome, which has been targeted by other quinoline derivatives. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the substituents at various positions of the quinolinone ring to understand how these changes affect biological activity. This rational design approach can lead to the identification of more potent and selective compounds.
This systematic exploration will be crucial in uncovering the therapeutic potential of the this compound scaffold in a non-clinical context.
Rational Design of Next-Generation Quinolinone-Based Research Probes and Tool Compounds
Beyond direct therapeutic applications, small molecules like this compound can be developed into valuable research probes and tool compounds to study biological processes. researchgate.net The quinoline core is known for its favorable photophysical properties, making it an excellent scaffold for fluorescent probes. researchgate.netcrimsonpublishers.com
Future directions in this domain include:
Development of Fluorescent Probes: Modifying the structure to create derivatives that exhibit changes in their fluorescence (e.g., "turn-on" or ratiometric response) upon binding to specific analytes such as metal ions (e.g., Zn²⁺, Cu²⁺), reactive oxygen species, or specific biomolecules. acs.orgrsc.orgbohrium.com These probes could be used for bio-imaging applications in living cells. crimsonpublishers.com
Design of Chemical Probes: Developing analogs that can selectively bind to and modulate the function of a specific protein target. Such probes are invaluable for validating new drug targets and dissecting complex biological pathways.
Photoaffinity Labeling: Incorporating photoreactive groups into the molecule to create probes that can be used to covalently label their biological targets upon photoirradiation, facilitating target identification.
Targeted Delivery Vehicles: Functionalizing the quinolinone scaffold with moieties that direct it to specific cellular compartments or tissues, enhancing its utility as a targeted probe.
By leveraging the chemical tractability and favorable properties of the quinolinone core, this compound can serve as a foundational structure for the creation of sophisticated molecular tools to advance our understanding of chemical biology.
Q & A
Q. What advanced crystallographic techniques resolve disorder or twinning in the compound’s crystal structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
